

# Application Notes and Protocols for ARV-393 and Venetoclax Combination Therapy

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## Compound of Interest

Compound Name: ARV-393

Cat. No.: B15604898

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## Introduction

**ARV-393** is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and a major driver of B-cell lymphomas.[1][2] Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL2), an anti-apoptotic protein frequently overexpressed in various hematologic malignancies. Preclinical studies have demonstrated that the combination of **ARV-393** and venetoclax results in synergistic anti-tumor activity, including complete tumor regressions in models of diffuse large B-cell lymphoma (DLBCL) and high-grade B-cell lymphoma (HGBCL). [3] This document provides detailed application notes and experimental protocols for the investigation of this combination therapy.

## Mechanism of Action

**ARV-393** functions by inducing the ubiquitination and subsequent proteasomal degradation of BCL6.[4] BCL6 is a transcriptional repressor that plays a critical role in the pathogenesis of B-cell lymphomas by promoting proliferation and survival.[1] Venetoclax selectively binds to BCL2, releasing pro-apoptotic proteins and thereby restoring the intrinsic apoptotic pathway. The combination of BCL6 degradation by **ARV-393** and BCL2 inhibition by venetoclax offers a dual-pronged attack on lymphoma cells, targeting both cell proliferation and survival pathways.

## Signaling Pathway

Caption: Mechanism of action of **ARV-393** and venetoclax combination therapy.

## Data Presentation

### In Vivo Efficacy of ARV-393 and Venetoclax Combination

Cell Line	Cancer Type	Treatment Group	Tumor Growth Inhibition (TGI)	Tumor Regression	Reference
OCI-Ly1	Diffuse Large B-cell Lymphoma (BCL2+)	ARV-393 + Venetoclax	Superior to single agents	Complete regressions in 10/10 mice	<a href="#">[5]</a>
SU-DHL-6	High-Grade B-cell Lymphoma (EZH2mut)	ARV-393 + Venetoclax	Increased TGI compared to monotherapy	Not specified	
OCI-Ly10	Activated B-cell like DLBCL (MYD88 mut)	ARV-393 + Venetoclax	Increased TGI compared to monotherapy	Not specified	

## Experimental Protocols

### Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of **ARV-393** and venetoclax on the viability of lymphoma cell lines.

Materials:

- Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-6)
- RPMI-1640 medium

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well plates
- **ARV-393** (stock solution in DMSO)
- Venetoclax (stock solution in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

Procedure:

- Culture lymphoma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seed cells into a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100 µL of culture medium.
- Prepare serial dilutions of **ARV-393** and venetoclax, alone and in combination, in culture medium.
- Add the drug solutions to the wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add 20 µL of MTS reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by **ARV-393** and venetoclax.

Materials:

- Lymphoma cells
- 6-well plates
- **ARV-393**
- Venetoclax
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates at a density of  $5 \times 10^5$  cells/well.
- Treat cells with **ARV-393**, venetoclax, or the combination for 48 hours.
- Harvest cells by centrifugation at  $300 \times g$  for 5 minutes.
- Wash cells twice with cold PBS.
- Resuspend the cell pellet in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

## Western Blot Analysis

This protocol is for detecting the levels of BCL6 and BCL2 proteins following treatment.

Materials:

- Lymphoma cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-BCL6, anti-BCL2, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **ARV-393**, venetoclax, or the combination for 24-48 hours.
- Lyse the cells and quantify protein concentration using the BCA assay.
- Denature protein samples by boiling in Laemmli buffer.
- Separate 20-30  $\mu$ g of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add chemiluminescent substrate and visualize the protein bands using an imaging system.

## In Vivo Xenograft Model (General Protocol)

This is a general protocol for evaluating the in vivo efficacy of the **ARV-393** and venetoclax combination. Specific parameters such as drug dosage and treatment schedule are based on preclinical findings but may require optimization.

### Materials:

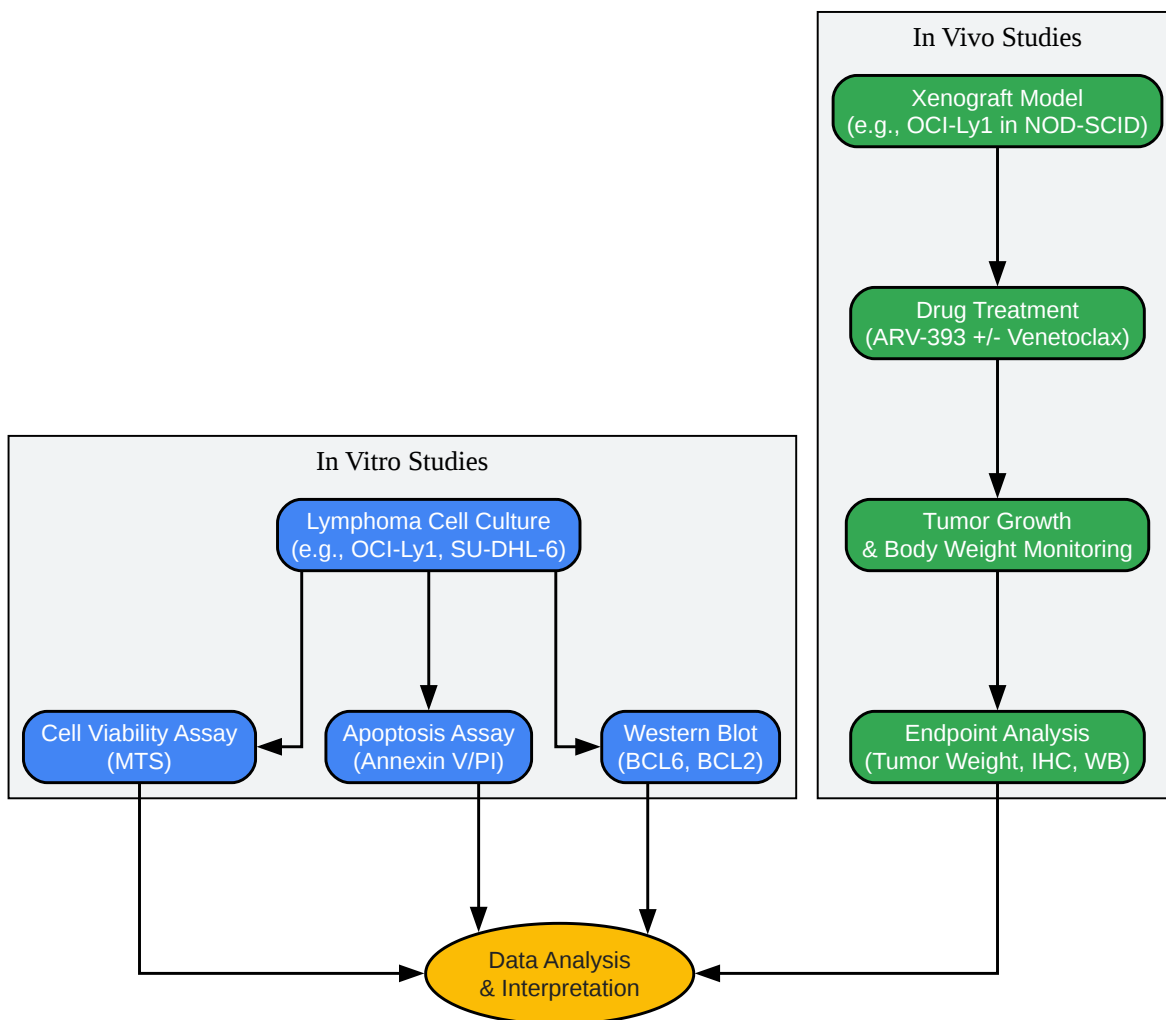
- Immunocompromised mice (e.g., NOD-SCID)
- Lymphoma cell line (e.g., OCI-Ly1)
- Matrigel
- **ARV-393** (formulated for oral administration)
- Venetoclax (formulated for oral administration)
- Calipers
- Animal monitoring equipment

### Procedure:

- Subcutaneously inject  $5-10 \times 10^6$  OCI-Ly1 cells mixed with Matrigel into the flank of each mouse.

- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (Vehicle, **ARV-393** alone, venetoclax alone, **ARV-393** + venetoclax).
- Administer drugs as per the defined schedule (e.g., **ARV-393** orally, once daily; venetoclax orally, once daily).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

## Experimental Workflow



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Caption: A general workflow for preclinical evaluation.

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## References

- 1. Arvinas to Present Preclinical Data for PROTAC BCL6 Degradar, ARV-393, at the 2025 European Hematology Association (EHA) Annual Meeting | Arvinas [[ir.arvinas.com](http://ir.arvinas.com)]
- 2. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degradar, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [[ir.arvinas.com](http://ir.arvinas.com)]
- 3. [1stoncology.com](http://1stoncology.com) [[1stoncology.com](http://1stoncology.com)]
- 4. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
- 5. ARV-393, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... - Van Acker A - EHA-2975 - Jun 13 2025 [[library.ehaweb.org](http://library.ehaweb.org)]
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